molecular formula C18H18N2O3 B5873719 2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B5873719
M. Wt: 310.3 g/mol
InChI Key: GDGDRCXNBIPRLH-UHFFFAOYSA-N
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Description

2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a nitrophenyl group and a tetrahydronaphthalenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involves the following steps:

    Acylation: The attachment of an acetamide group to the nitrophenyl compound.

    Cyclization: Formation of the tetrahydronaphthalenyl ring structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and acylation reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetamide group can participate in substitution reactions, where the acyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-nitrophenyl)acetamide: Lacks the tetrahydronaphthalenyl group.

    N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: Lacks the nitrophenyl group.

    2-(2-aminophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: Contains an amino group instead of a nitro group.

Uniqueness

2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is unique due to the presence of both the nitrophenyl and tetrahydronaphthalenyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-18(12-14-7-2-4-11-17(14)20(22)23)19-16-10-5-8-13-6-1-3-9-15(13)16/h2,4-5,7-8,10-11H,1,3,6,9,12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGDRCXNBIPRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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